molecular formula C8H7BrN2 B1289263 3-bromo-1-methyl-1H-indazole CAS No. 326474-67-3

3-bromo-1-methyl-1H-indazole

Cat. No. B1289263
M. Wt: 211.06 g/mol
InChI Key: NRDWKILCVWZZDP-UHFFFAOYSA-N
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Description

3-bromo-1-methyl-1H-indazole is a derivative of the indazole heterocycle, which is characterized by a fusion of benzene and pyrazole rings. Indazole derivatives are of significant interest due to their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom and a methyl group on the indazole core can influence its reactivity and physical properties, making it a valuable compound for chemical synthesis and pharmaceutical research.

Synthesis Analysis

The synthesis of indazole derivatives can be achieved through various methods. One approach is the ultrasound-promoted catalyst-free one-pot four-component synthesis, which has been successfully applied to synthesize 2H-indazolo[2,1-b]phthalazine-triones using a neutral ionic liquid . Although this method does not directly pertain to 3-bromo-1-methyl-1H-indazole, it demonstrates the versatility of indazole synthesis under catalyst-free conditions. Another method involves the N1-arylation of indazole precursors, as seen in the preparation of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide . Additionally, nucleophilic substitution has been used to synthesize methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, indicating the potential for similar strategies in the synthesis of brominated indazole derivatives .

Molecular Structure Analysis

The molecular structure of indazole derivatives can be elucidated using various spectroscopic techniques and crystallography. For instance, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined using single-crystal X-ray diffraction, revealing two symmetry-independent molecules in the unit cell and the presence of intramolecular hydrogen bonding . Such detailed structural analysis is crucial for understanding the properties and reactivity of indazole derivatives, including 3-bromo-1-methyl-1H-indazole.

Chemical Reactions Analysis

Indazole derivatives undergo a range of chemical reactions, including bromination, which is particularly relevant for the synthesis of brominated compounds like 3-bromo-1-methyl-1H-indazole. The bromination of indazole has been studied, showing reactivity at different positions depending on the nature of the indazole species (cationic, molecular, or anionic) . This information is valuable for predicting the reactivity of 3-bromo-1-methyl-1H-indazole in various chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are influenced by their molecular structure. For example, the electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole were studied using experimental and computational methods, providing insights into the electronic characteristics of the indazole ring system . The crystal structure of the methyl ester of 1H-indazole-3-carboxylic acid was also analyzed, highlighting the importance of hydrogen bonding in the solid-state arrangement of indazole derivatives . These studies contribute to a deeper understanding of the properties of indazole compounds, which can be extrapolated to 3-bromo-1-methyl-1H-indazole.

Scientific Research Applications

Molecular and Crystal Structure Studies

3-Bromo-1-methyl-1H-indazole has been studied for its crystal and molecular structure. For instance, compounds including 3-bromo-1-methyl-1H-indazole have been characterized by X-ray diffraction and NMR spectroscopy. These studies provide insight into the molecular parameters and structural features of such compounds, which are crucial for understanding their chemical behavior and potential applications in various fields (Cabildo et al., 2011).

Antioxidant and Antigrowth Properties

A study on 7-carbo-substituted 5-bromo-3-methylindazoles revealed their significant α-glucosidase inhibition and antioxidant potential. These compounds have shown antigrowth effects against specific cancer cell lines, indicating their potential in cancer research and treatment (Mphahlele et al., 2020).

Synthesis of Derivatives

The synthesis of 3-substituted 1H-indazole derivatives using 3-bromo-1H-indazole has been explored. This process is noted for its general applicability and efficiency in producing a variety of indazole derivatives, which can be used in further pharmaceutical and chemical research (Welch et al., 1992).

Supramolecular Structure Analysis

Research on the structures of NH-indazoles, including compounds similar to 3-bromo-1-methyl-1H-indazole, has provided insights into their supramolecular interactions. These studies aid in understanding the chemical behavior of indazoles and their derivatives in various applications (Teichert et al., 2007).

Antibacterial Activity

Indazoles synthesized from bromo-1H-indazoles have been screened for antibacterial activity. This demonstrates the potential of such compounds in developing new antibacterial agents (Brahmeshwari et al., 2014).

Safety And Hazards

3-Bromo-1-methyl-1H-indazole is classified as acutely toxic if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . The compound should be handled with personal protective equipment and face protection. It should not be ingested, and if swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

3-bromo-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-11-7-5-3-2-4-6(7)8(9)10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDWKILCVWZZDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625622
Record name 3-Bromo-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-1-methyl-1H-indazole

CAS RN

326474-67-3
Record name 3-Bromo-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 326474-67-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
S Ghosh, S Mondal, A Hajra - Advanced Synthesis & Catalysis, 2020 - Wiley Online Library
… According to this method, 3-bromo-1-methyl-1H-indazole (58 a) was treated with n-butyl acrylate in presence of 5 mol% of Pd(OAc) 2 as a catalyst, PPh 3 as a ligand, triethylamine as a …
Number of citations: 66 onlinelibrary.wiley.com
AK Dunga, TR Allaka, Y Kethavarapu… - Results in …, 2022 - Elsevier
… 3-Bromo-1-methyl-1H-indazole 2 was obtained by coupling of 3-bromo-1H-indazole 1 with … To a solution of 3-bromo-1-methyl-1H-indazole 2 in 20 mL of DMF in a seal tube was added …
Number of citations: 8 www.sciencedirect.com
I Abdiaj, S Cañellas, A Dieguez… - Journal of Medicinal …, 2022 - ACS Publications
Herein, we report an end-to-end process including synthesis, work-up, purification, and post-purification with minimal human intervention using Negishi coupling as a key transformation …
Number of citations: 7 pubs.acs.org
J Yu, Z Hong, X Yang, Y Jiang… - Beilstein Journal of …, 2018 - beilstein-journals.org
… At the commencement of the investigation, the cross-coupling between 3-bromo-1-methyl-1H-indazole (1a) and n-butyl acrylate (2a) was chosen as model reaction (Scheme 2). The …
Number of citations: 26 www.beilstein-journals.org
J Yu, X Yang, C Wu, W Su - The Journal of Organic Chemistry, 2019 - ACS Publications
… (12b) A mixture of 3-bromo-1-methyl-1H-indazole (211 mg, 1.0 mmol), Pd(OAc) 2 (112 mg, 0.5 mmol), D 2 O (272 μL, 15 equiv), and dry NaCl (3.0 g) was placed in a stainless steel …
Number of citations: 34 pubs.acs.org
G Chelucci, S Figus - Journal of Molecular Catalysis A: Chemical, 2014 - Elsevier
… 3-Bromo-1-methyl-1H-indazole 11l was debrominated with both methods E and D, but the latter was more performing (entry 12, Table 11). Finally, in the reduction of 2-chlorobenzo[d]…
Number of citations: 33 www.sciencedirect.com
G Luo, L Chen, A Easton, A Newton… - Journal of Medicinal …, 2018 - ACS Publications
3-Aryl-indole and 3-aryl-indazole derivatives were identified as potent and selective Na v 1.7 inhibitors. Compound 29 was shown to be efficacious in the mouse formalin assay and also …
Number of citations: 21 pubs.acs.org
CF Harris - 2012 - search.proquest.com
… studies were performed included: 2-bromopyrimidine, 2-bromopyrazine, 2-chloropyridine, 2bromopyridine, 2-bromothiazole, 2,3-dibromothiophene, 3-bromo-1-methyl-1H-indazole, and …
Number of citations: 2 search.proquest.com
K Gerlach, S Hobson, C Eickmeier, U Groß… - Bioorganic & Medicinal …, 2018 - Elsevier
… Regioisomeric tetrahydroindazol-6-yl amines 21a–b were obtained using 3-bromo-1-methyl-1H-indazole 18 and 1-methyl-indazol-6-yl amine 20 as starting materials (Scheme 3). In …
Number of citations: 8 www.sciencedirect.com
A Porcheddu, E Colacino, L De Luca, F Delogu - ACS Catalysis, 2020 - ACS Publications
… (63) A thorough study of the experimental parameters of the model reaction between 3-bromo-1-methyl-1H-indazole (1a 62 ) and n-butyl acrylate (5b 2 ) emphasized that the bromide …
Number of citations: 170 pubs.acs.org

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